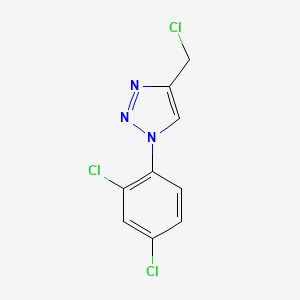

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dichlorophenyl group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a methyl group is substituted with a chlorine atom. This can be achieved using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid (HCl).

Attachment of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be attached to the triazole ring through a nucleophilic substitution reaction. This involves the reaction of a 2,4-dichlorophenyl halide with the triazole ring in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as triazole oxides.

Reduction: Reduced forms such as triazole hydrides.

Substitution: Substituted triazoles with various functional groups replacing the chloromethyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal and Antibacterial Activity

The compound has been investigated for its potential as an antifungal and antibacterial agent. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens. For instance, compounds similar to 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole have been reported to inhibit the growth of fungi such as Candida species and bacteria like Staphylococcus aureus .

Case Studies

A notable study demonstrated that triazole derivatives could serve as effective antifungal agents by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro tests showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Triazole A | 0.5 | Candida albicans |

| Triazole B | 1.0 | Staphylococcus aureus |

Cancer Research

Recent studies have also explored the role of triazoles in cancer treatment. The compound's ability to inhibit specific enzymes involved in cell proliferation has made it a candidate for further investigation in oncology. For example, research on Carboxyamidotriazole (a related triazole) indicated that it could inhibit ATP production and mitochondrial function in cancer cells .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Triazoles are known for their fungicidal properties, making them valuable in agricultural practices to protect crops from fungal infections. Research has shown that derivatives can effectively control plant pathogens while being less toxic to beneficial organisms .

Field Trials

Field trials have demonstrated that formulations containing triazole derivatives significantly reduce fungal diseases in crops such as wheat and corn without adversely affecting yield .

Materials Science

Polymer Chemistry

In materials science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The unique bonding characteristics of triazoles can improve thermal stability and mechanical strength in polymers used for various applications, including coatings and composites.

Case Studies

Research has indicated that polymers modified with triazole groups exhibit improved resistance to degradation under environmental stressors. For example, a study showed that adding this compound to polyvinyl chloride (PVC) enhanced its thermal stability by 20% compared to unmodified PVC .

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the disruption of their normal function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group but retains the 2,4-dichlorophenyl group.

4-(Methyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: Contains a methyl group instead of a chloromethyl group.

4-(Bromomethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and 2,4-dichlorophenyl groups, which confer specific chemical and biological properties. The chloromethyl group enhances its reactivity in substitution reactions, while the 2,4-dichlorophenyl group contributes to its potential biological activity.

Activité Biologique

4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its antimicrobial and anti-inflammatory properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name: 4-(chloromethyl)-1-(2,4-dichlorophenyl)triazole

- Molecular Formula: C9H6Cl3N3

- Molecular Weight: 256.52 g/mol

The compound features a triazole ring with a chloromethyl group and a dichlorophenyl group, contributing to its distinctive reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has shown potential in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antifungal Activity : A study on related triazole compounds demonstrated antifungal activity against various strains of fungi. The structure-activity relationship indicated that modifications in the triazole ring could enhance antifungal efficacy .

- Cytotoxicity Against Cancer Cells : Research has shown that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have been tested against MCF-7 breast cancer cells, revealing IC50 values that suggest significant antiproliferative activity .

- Mechanism of Action : Molecular docking studies have indicated that triazole compounds can interact with specific enzymes involved in cellular processes. For example, interactions with dihydrofolate reductase (DHFR) have been observed, suggesting a mechanism through which these compounds exert their biological effects .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-(2,4-dichlorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWQFSUOTGISFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.